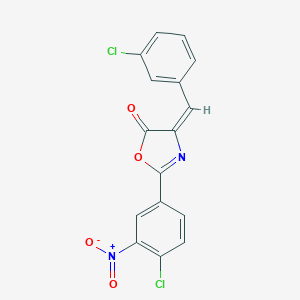
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as CBNP, is a chemical compound widely used in scientific research. It belongs to the family of oxazolones and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, leading to changes in their electronic structure and reactivity. This can result in the generation of reactive oxygen species, which can cause damage to cells and tissues. 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection of cells against oxidative stress. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for detecting metal ions. It is also relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that it can be toxic to cells at high concentrations, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the use of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of research is the development of new methods for synthesizing 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one and other oxazolones. Additionally, the use of 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one as a catalyst for organic reactions and as a fluorescent probe for detecting other analytes is an area of ongoing research.
Synthesis Methods
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitroaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one. Other methods include the reaction of 3-chlorobenzaldehyde with 4-chloro-3-nitrophenylhydrazine in the presence of ethanol and acetic acid.
Scientific Research Applications
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy and as a catalyst for various organic reactions. In addition, 4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
Product Name |
4-(3-chlorobenzylidene)-2-{4-chloro-3-nitrophenyl}-1,3-oxazol-5(4H)-one |
|---|---|
Molecular Formula |
C16H8Cl2N2O4 |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-3-1-2-9(6-11)7-13-16(21)24-15(19-13)10-4-5-12(18)14(8-10)20(22)23/h1-8H/b13-7+ |
InChI Key |
BSHRLOROWDNKHJ-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)

![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)

![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![N'-{2-[2-(2-furoyl)hydrazono]ethylidene}-2-furohydrazide](/img/structure/B273883.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)